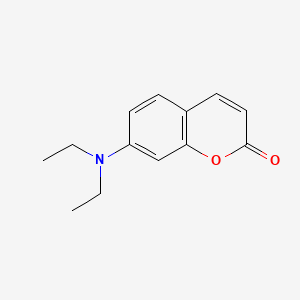

2H-1-Benzopyran-2-one, 7-(diethylamino)-

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(diethylamino)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAMGWKESXGGNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066627 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 7-Diethylaminocoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20571-42-0 |

Source

|

| Record name | 7-Diethylaminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20571-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Diethylaminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020571420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Diethylaminocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NX73KU7CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 7-(diethylamino)coumarin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 7-(diethylamino)coumarin, a versatile fluorescent molecule with significant applications in various scientific fields. This document details experimental protocols for its synthesis via Pechmann condensation and its characterization using various spectroscopic techniques.

Synthesis of 7-(diethylamino)coumarin

The synthesis of 7-(diethylamino)coumarin is commonly achieved through the Pechmann condensation, a classic method for coumarin synthesis.[1][2] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. An alternative route is the Knoevenagel condensation.[3][4]

Pechmann Condensation: Experimental Protocol

This protocol outlines the synthesis of 7-(diethylamino)coumarin from 3-(diethylamino)phenol and ethyl acetoacetate.

Materials:

-

3-(Diethylamino)phenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, carefully add 10 mmol of 3-(diethylamino)phenol to 10 ml of concentrated sulfuric acid, ensuring the mixture is cooled in an ice bath to maintain a temperature of 5°C.

-

To this mixture, slowly add 10 mmol of ethyl acetoacetate while maintaining the temperature at 5°C.

-

Stir the reaction mixture at 5°C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 18 hours in an open atmosphere.

-

After 18 hours, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

-

A precipitate will form. Filter the precipitate and wash it thoroughly with cold water.

-

Dry the crude product.

-

Purify the crude product by recrystallization from aqueous ethanol to obtain pure 7-(diethylamino)coumarin.

Characterization of 7-(diethylamino)coumarin

The synthesized 7-(diethylamino)coumarin can be characterized using a variety of spectroscopic techniques to confirm its structure and purity.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from the characterization of 7-(diethylamino)coumarin and its derivatives.

| Characterization Technique | Parameter | Typical Value | Reference |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.0-7.5 ppm; N-CH₂ protons: ~3.4 ppm (quartet); CH₃ protons: ~1.2 ppm (triplet) | [5] |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~162 ppm; Aromatic carbons: ~97-157 ppm; N-CH₂ carbon: ~45 ppm; CH₃ carbon: ~12 ppm | [5] |

| FT-IR | Wavenumber (cm⁻¹) | C=O stretching (lactone): ~1700-1730 cm⁻¹; C=C stretching (aromatic): ~1600-1450 cm⁻¹; C-N stretching: ~1350-1250 cm⁻¹; C-O stretching: ~1250-1000 cm⁻¹ | [5] |

| UV-Vis Spectroscopy | λmax (in Ethanol) | ~375 nm | [6] |

| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺: 218.1176 | [7] |

Experimental Protocols for Characterization

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Dissolve 5-25 mg of the purified 7-(diethylamino)coumarin in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data to obtain the final spectra for analysis.

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8]

-

Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum.

Objective: To determine the wavelength of maximum absorbance.

Procedure:

-

Prepare a dilute solution of 7-(diethylamino)coumarin in a suitable solvent (e.g., ethanol).

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Replace the blank cuvette with the cuvette containing the sample solution.

-

Scan the absorbance of the sample over a range of wavelengths (typically 200-800 nm) to determine the λmax.[9][10]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Liquid Chromatography-Mass Spectrometry - LC-MS): [7]

-

Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).

-

Inject the sample into the liquid chromatograph, which separates the components of the sample.

-

The separated components are then introduced into the mass spectrometer.

-

The mass spectrometer ionizes the sample and separates the ions based on their mass-to-charge ratio, generating a mass spectrum.

Applications and Workflow Visualization

7-(diethylamino)coumarin and its derivatives are widely used as fluorescent probes due to their sensitivity to the local environment.[11][12] A notable application is in the field of gene delivery, where they are used to label carrier molecules to study their interaction with nucleic acids.[13]

Caption: Workflow for utilizing 7-(diethylamino)coumarin as a fluorescent tag in gene delivery studies.

References

- 1. jetir.org [jetir.org]

- 2. ijsart.com [ijsart.com]

- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

- 7. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 11. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 7-(diethylamino)coumarin

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 7-(diethylamino)coumarin, a widely utilized fluorescent scaffold in scientific research and drug development. This document includes key quantitative data, detailed experimental protocols for characterization, and visualizations of experimental workflows and fundamental photophysical principles.

Introduction to 7-(diethylamino)coumarin

The 7-(diethylamino)coumarin core structure is a cornerstone in the design of fluorescent probes and labels.[1] Its photophysical behavior is governed by a significant intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing lactone carbonyl group.[1] This ICT characteristic is responsible for its notable properties, including large Stokes shifts, generally high fluorescence quantum yields, and a pronounced sensitivity to the local solvent environment.[1] This sensitivity, known as solvatochromism, makes 7-(diethylamino)coumarin and its derivatives powerful tools for probing the polarity and viscosity of microenvironments in various chemical and biological systems.[2]

Quantitative Photophysical Data

The photophysical properties of 7-(diethylamino)coumarin are highly dependent on the solvent. The following table summarizes key photophysical parameters for 7-(diethylamino)coumarin and its carboxylic acid derivative (7-DCCA), which exhibits similar core photophysical behavior, in a range of solvents with varying polarities.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Lifetime (τf) (ns) |

| 7-DCCA | Water | 408 | - | - | 0.03 | - |

| 7-DCCA | Methanol | - | - | - | 0.04 | - |

| 7-DEAC | Hexane | 360 | 405 | 3113 | - | - |

| 7-DEAC | Benzene | 374 | 425 | 3381 | - | - |

| 7-DEAC | Diethyl Ether | 370 | 423 | 3535 | - | - |

| 7-DEAC | Chloroform | 380 | 436 | 3452 | - | - |

| 7-DEAC | Acetone | 378 | 443 | 4124 | - | - |

| 7-DEAC | Acetonitrile | 378 | 445 | 4242 | - | - |

| 7-DEAC | Ethanol | 378 | 448 | 4426 | - | - |

| 7-DEAC | Methanol | 376 | 452 | 4803 | - | - |

| 7-DCCAE* | Isooctane | 420 | 449 | 1573 | - | - |

| Coumarin 7 | Ethanol | 436 | - | - | - | - |

| Coumarin 7 | Methanol | - | - | - | 0.82 | - |

Data compiled from multiple sources.[1][3][4][5] 7-DCCAE refers to 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester, 7-DEAC to 7-(diethylamino)coumarin, and 7-DCCA to 7-(diethylamino)coumarin-3-carboxylic acid.

Experimental Protocols

Accurate determination of the photophysical properties of 7-(diethylamino)coumarin requires precise and standardized experimental methodologies.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient.

-

Materials :

-

7-(diethylamino)coumarin

-

Spectroscopic grade solvents

-

Calibrated UV-Vis spectrophotometer

-

1 cm pathlength quartz cuvettes

-

Volumetric flasks and pipettes

-

-

Procedure :

-

Sample Preparation : Prepare a stock solution of the coumarin dye in the chosen solvent (e.g., 1 mM). From this stock, prepare a series of dilutions in the same solvent, with concentrations ranging from 1 µM to 10 µM.

-

Blank Measurement : Fill a cuvette with the pure solvent to record a baseline/blank spectrum.

-

Sample Measurement : Record the absorption spectra for each of the diluted coumarin solutions from approximately 250 nm to 600 nm. Ensure the maximum absorbance falls within the linear range of the instrument (typically < 1.0).

-

Data Analysis : Determine the wavelength of maximum absorption (λabs). The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl), by plotting absorbance versus concentration and determining the slope.

-

Steady-State Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum.

-

Materials :

-

Spectrofluorometer with a calibrated light source and detector

-

1 cm pathlength quartz cuvettes

-

Dilute solutions of 7-(diethylamino)coumarin (absorbance at excitation wavelength < 0.1 to avoid inner filter effects).[6]

-

-

Procedure :

-

Instrument Setup : Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λabs).

-

Blank Measurement : Record the emission spectrum of the pure solvent to identify any background signals or Raman scattering peaks.

-

Sample Measurement : Record the fluorescence emission spectrum of the coumarin solution, scanning a wavelength range starting from about 10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.

-

Data Correction : If necessary, subtract the blank spectrum from the sample spectrum and correct for instrument-specific variations in lamp intensity and detector response as a function of wavelength. The peak of this corrected spectrum is the maximum emission wavelength (λem).

-

Fluorescence Quantum Yield (ΦF) Determination

The relative method, comparing the sample to a known standard, is commonly used.[7][8]

-

Materials :

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 N H₂SO₄, ΦF = 0.52, or Coumarin 153 in water, ΦF = 0.11).[6][9]

-

UV-Vis spectrophotometer and spectrofluorometer.

-

Series of dilute solutions of both the sample and the standard with absorbance at the excitation wavelength ranging from 0.01 to 0.1.

-

-

Procedure :

-

Absorbance Measurement : Measure the absorbance of all sample and standard solutions at the chosen excitation wavelength.[7]

-

Fluorescence Measurement : Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.[7]

-

Data Analysis :

-

Integrate the area under the corrected emission spectrum for each solution.[7]

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦS) is calculated using the following equation: ΦS = ΦR * (GradS / GradR) * (nS² / nR²) where ΦR is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts S and R refer to the sample and reference, respectively.[8]

-

-

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.[10][11]

-

Materials :

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast single-photon detector, and timing electronics.

-

Dilute sample solution (absorbance < 0.1).

-

Scattering solution for measuring the Instrument Response Function (IRF) (e.g., a colloidal silica solution).

-

-

Procedure :

-

Instrument Setup : Set the excitation wavelength and repetition rate of the light source.[11]

-

IRF Measurement : Measure the temporal profile of the excitation pulse by recording the scattered light from the scattering solution. This is the Instrument Response Function (IRF).[11]

-

Fluorescence Decay Measurement : Replace the scattering solution with the sample solution and acquire the fluorescence decay histogram by collecting single-photon events over many excitation cycles.[12]

-

Data Analysis : The fluorescence lifetime (τf) is extracted by fitting the experimental decay data to a multi-exponential decay model, after deconvolution with the measured IRF.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the comprehensive photophysical characterization of 7-(diethylamino)coumarin.

Caption: Experimental workflow for photophysical characterization.

Solvatochromism and Energy Level Diagram

The phenomenon of solvatochromism in 7-(diethylamino)coumarin can be visualized by considering the effect of solvent polarity on the ground (S₀) and first excited singlet (S₁) electronic states. The excited state has a larger dipole moment than the ground state due to the ICT character.[2] Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift in the fluorescence emission.

Caption: Effect of solvent polarity on energy levels.

This diagram illustrates that as solvent polarity increases, the energy gap for emission decreases more significantly than for absorption, resulting in a larger Stokes shift. This solvatochromic behavior is a key feature exploited in the use of 7-(diethylamino)coumarin as an environmental probe.

References

- 1. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PhotochemCAD | Coumarin 7 [photochemcad.com]

- 5. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Note: Rapid measurement of fluorescence lifetimes using SiPM detection and waveform sampling - PMC [pmc.ncbi.nlm.nih.gov]

The Luminescent Heart of the Matter: A Technical Guide to the Fluorescence Mechanism in 7-(Diethylamino)coumarin Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(diethylamino)coumarin dyes are a cornerstone in the development of fluorescent probes and sensors, prized for their bright emission and sensitivity to the local environment. This technical guide provides an in-depth exploration of the core mechanisms governing their fluorescence. We will delve into the principles of intramolecular charge transfer (ICT) and the phenomenon of twisted intramolecular charge transfer (TICT), which are pivotal to understanding the photophysical behavior of these molecules. This guide will detail the profound influence of solvent polarity and viscosity on their fluorescence quantum yields and lifetimes. Furthermore, we present a compilation of quantitative photophysical data, detailed experimental protocols for their characterization, and visual representations of the underlying processes to serve as a comprehensive resource for researchers in the field.

The Core Mechanism: Intramolecular Charge Transfer (ICT) and the TICT State

The fluorescence of 7-(diethylamino)coumarin dyes originates from a phenomenon known as intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these dyes, the HOMO is primarily localized on the electron-donating 7-(diethylamino) group, while the LUMO is centered on the electron-accepting coumarin core, particularly the lactone carbonyl group.[1][2] This photoinduced electron density shift from the donor to the acceptor moiety creates a highly polar excited state, often referred to as the ICT state.[1][3]

The de-excitation of this ICT state back to the ground state is accompanied by the emission of a photon, resulting in the characteristic fluorescence of these compounds. The efficiency and energy of this fluorescence are exquisitely sensitive to the molecule's conformation and its surrounding environment.

A critical aspect of the fluorescence mechanism in many 7-(diethylamino)coumarin dyes is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[1][4] In polar solvents, the highly polar ICT state can be further stabilized by the rotation of the diethylamino group around the C-N bond. This rotation leads to a non-planar conformation where the donor and acceptor moieties are electronically decoupled. This twisted, highly polar, and non-emissive or weakly emissive state is the TICT state.[2] The formation of the TICT state provides a non-radiative decay pathway, effectively quenching the fluorescence.[2][5] The extent to which the TICT state is formed and stabilized is a key determinant of the dye's fluorescence quantum yield and is heavily influenced by solvent properties.[6][7]

The Role of the Environment: Solvent Effects

The photophysical properties of 7-(diethylamino)coumarin dyes are profoundly influenced by the solvent environment. This sensitivity is a direct consequence of the charge transfer character of their excited states.

Solvent Polarity

In nonpolar solvents, the formation of the highly polar TICT state is energetically unfavorable. Consequently, the emissive ICT state is the dominant excited species, leading to high fluorescence quantum yields.[7] As the solvent polarity increases, the polar TICT state is stabilized, facilitating its formation and leading to a decrease in fluorescence quantum yield due to the opening of this non-radiative decay channel.[8][9] This stabilization of the polar excited state also results in a bathochromic (red) shift in the emission spectrum, a phenomenon known as solvatochromism.[10][11]

Solvent Viscosity

The formation of the TICT state requires a significant conformational change—the twisting of the diethylamino group. In highly viscous solvents, this rotational motion is hindered. As a result, even in polar environments, the formation of the TICT state can be suppressed, leading to an increase in fluorescence quantum yield.[12] This viscosity-dependent fluorescence makes these dyes valuable as molecular rotors to probe the microviscosity of their environment.

Quantitative Photophysical Data

The following tables summarize the photophysical properties of selected 7-(diethylamino)coumarin derivatives in various solvents. This data has been compiled from multiple sources to provide a comparative overview.

Table 1: Photophysical Properties of 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA)

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Dioxane | 387 | 450 | 0.93 | 3.8 |

| Acetonitrile | 400 | 485 | 0.45 | 2.1 |

| Ethanol | 405 | 495 | 0.25 | 1.8 |

| Water | 408 | 520 | 0.03 | 0.5 |

Table 2: Photophysical Properties of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) [7]

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Dioxane | 415 | 445 | 0.85 | 3.5 |

| Acetonitrile | 425 | 480 | 0.38 | 2.0 |

| Ethanol | 430 | 490 | 0.20 | 1.5 |

| Water | 444 | 525 | 0.02 | 0.4 |

Experimental Protocols

The characterization of the photophysical properties of 7-(diethylamino)coumarin dyes involves a suite of spectroscopic techniques.

Synthesis of 7-(diethylamino)coumarin-3-carboxylic acid[14][15][16]

A common synthetic route involves the Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with a malonic acid derivative.

-

Reaction Setup: To a round-bottom flask, add 4-(diethylamino)salicylaldehyde and an equimolar amount of Meldrum's acid in water.

-

Catalysis: Add a catalytic amount of a base, such as piperidine.

-

Reaction: Heat the mixture at 90°C for approximately 30 minutes.

-

Workup: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure 7-(diethylamino)coumarin-3-carboxylic acid.

Steady-State Absorption and Fluorescence Spectroscopy

These measurements provide information on the electronic transitions and the energy of the emitted light.

-

Sample Preparation: Prepare dilute solutions of the coumarin dye in spectroscopic grade solvents (typically 1-10 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 300 to 600 nm. The wavelength of maximum absorption (λ_abs) is determined.

-

Fluorescence Measurement: Use a spectrofluorometer to record the emission spectrum. Excite the sample at or near its λ_abs. The emission is scanned over a longer wavelength range (e.g., 400-700 nm). The wavelength of maximum emission (λ_em) is determined.

Fluorescence Quantum Yield Determination (Relative Method)[4][17][18]

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.

-

Reference Standard: Choose a reference compound with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Data Acquisition: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard under identical experimental conditions.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)[3][19]

This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Data Acquisition: The sample is excited with a high-repetition-rate pulsed laser. The time difference between the laser pulse and the detection of the first emitted photon is measured for millions of events to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the fluorescence lifetime(s).

Conclusion

The fluorescence of 7-(diethylamino)coumarin dyes is governed by a delicate interplay between their molecular structure and the surrounding environment. The concepts of intramolecular charge transfer and the formation of a twisted intramolecular charge transfer state are central to understanding their photophysical behavior. The pronounced sensitivity of their fluorescence to solvent polarity and viscosity makes them not only versatile fluorophores for a wide range of applications, from laser dyes to biological probes, but also powerful tools for investigating their local microenvironment. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization and further development of these remarkable fluorescent molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Time-resolved total internal reflection fluorescence spectroscopy Part I. Photophysics of Coumarin 343 at liquid/liquid interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 4. edinst.com [edinst.com]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. iss.com [iss.com]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Unveiling the Chameleon-Like Photophysics of 7-(Diethylamino)coumarin: A Technical Guide to its Solvatochromic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating spectral properties of 7-(diethylamino)coumarin, a versatile fluorophore whose emission color is highly sensitive to its environment. This phenomenon, known as solvatochromism, makes it an invaluable tool in various scientific disciplines, including as a fluorescent probe for microenvironment polarity, a component in dye lasers, and a scaffold for novel sensor development. This document provides a comprehensive overview of its photophysical behavior in different solvents, detailed experimental protocols for its characterization, and a visual representation of the underlying principles and workflows.

Core Principles: The Influence of Solvent Polarity

7-(Diethylamino)coumarin, also commonly referred to as Coumarin 1, possesses a molecular structure with a significant intramolecular charge transfer (ICT) character. The electron-donating diethylamino group at the 7-position and the electron-withdrawing carbonyl group on the lactone ring create a permanent dipole moment. Upon absorption of light, the molecule is promoted to an excited state where this charge separation is even more pronounced, leading to a larger dipole moment.

The polarity of the surrounding solvent plays a crucial role in stabilizing the ground and excited states of the molecule. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a reduction in the energy gap between the excited and ground states, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. Conversely, in non-polar solvents, the emission is typically observed at shorter wavelengths (blue-shifted). This pronounced solvatochromic effect is a key feature of 7-(diethylamino)coumarin and is the basis for its widespread applications.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of 7-(diethylamino)coumarin in a range of solvents with varying polarities. These parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift (the difference in wavenumber between the absorption and emission maxima), and fluorescence quantum yield (Φf).

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf |

| n-Hexane | 1.89 | 358 | 408 | 3663 | 0.90 |

| Toluene | 2.38 | 368 | 420 | 3497 | 0.88 |

| Chloroform | 4.81 | 374 | 435 | 3824 | 0.75 |

| Ethyl Acetate | 6.02 | 370 | 428 | 3782 | - |

| Acetone | 20.7 | 372 | 438 | 4158 | 0.82 |

| Ethanol | 24.55 | 373 | 445 | 4469 | 0.73[1] |

| Acetonitrile | 37.5 | 372 | 435 | 4022 | 0.85 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 378 | 455 | 4596 | 0.65 |

| Water | 80.1 | 375 | 485 | 6098 | 0.03 |

Note: The data presented is a compilation from various sources and may exhibit slight variations depending on the experimental conditions.

Detailed Experimental Protocols

Accurate characterization of the photophysical properties of 7-(diethylamino)coumarin requires meticulous experimental procedures. Below are detailed protocols for key measurements.

Sample Preparation

-

Purity of the Dye: Use spectroscopic grade 7-(diethylamino)coumarin to avoid interference from fluorescent impurities. Purity can be verified by techniques such as HPLC and NMR.

-

Solvent Quality: Employ spectroscopic or HPLC grade solvents to minimize background fluorescence and absorption.

-

Concentration: Prepare a stock solution of the dye in a high-purity solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare dilute working solutions in the desired solvents. For absorption measurements, the concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorption spectrum of the dye solution over the desired wavelength range (e.g., 300-500 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the corrected spectrum.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a corrected emission channel is necessary for accurate measurements.

-

Procedure:

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum over a suitable wavelength range (e.g., 400-600 nm).

-

The wavelength of maximum emission (λem) is identified from the peak of the corrected spectrum.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima: Stokes Shift (cm-1) = (1/λabs - 1/λem) x 107

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

-

Standard: A commonly used standard for the blue-green spectral region is quinine sulfate in 0.5 M H2SO4 (Φf = 0.54).

-

Procedure:

-

Prepare a series of dilutions of both the 7-(diethylamino)coumarin sample and the quantum yield standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance is below 0.1.

-

Measure the fluorescence emission spectrum for each solution, keeping the excitation wavelength and all instrument parameters constant.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solvents.

-

Experimental Workflow for Solvatochromic Analysis

The systematic investigation of the solvatochromic properties of a fluorophore like 7-(diethylamino)coumarin follows a well-defined workflow.

Conclusion

7-(Diethylamino)coumarin exhibits remarkable solvatochromic properties, making it a powerful tool for researchers across various scientific fields. Its sensitivity to the local environment, coupled with its strong fluorescence, allows for the investigation of micro-polarity, the characterization of material properties, and the development of sophisticated sensor systems. A thorough understanding of its photophysical behavior and the application of rigorous experimental protocols, as outlined in this guide, are essential for leveraging the full potential of this versatile fluorophore in research and development.

References

Synthesis of Novel 7-(Diethylamino)coumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and biological applications of novel 7-(diethylamino)coumarin derivatives. These compounds are of significant interest due to their versatile fluorescent properties and potential as scaffolds in drug discovery. This document details key synthetic methodologies, presents quantitative data in a structured format, and outlines experimental protocols for the synthesis and characterization of these valuable molecules.

Synthetic Strategies for 7-(Diethylamino)coumarin Derivatives

The 7-(diethylamino)coumarin core can be synthesized and functionalized through several key chemical reactions. The choice of synthetic route often depends on the desired substitution pattern on the coumarin ring.

Core Scaffold Synthesis

Pechmann Condensation: This classic method involves the condensation of a phenol (m-diethylaminophenol) with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to yield 4-substituted coumarins. The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids such as AlCl3.

Knoevenagel Condensation: This versatile reaction is used to synthesize 3-substituted coumarins. It involves the condensation of a salicylaldehyde derivative (e.g., 4-(diethylamino)salicylaldehyde) with a compound containing an active methylene group, such as malonic acid or ethyl acetoacetate, often catalyzed by a weak base like piperidine.[1]

Functionalization of the Coumarin Core

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich aromatic rings. In the context of 7-(diethylamino)coumarin, it is used to introduce a formyl group at the 3-position, creating the key intermediate 7-(diethylamino)coumarin-3-carbaldehyde. This aldehyde can then be further modified to generate a wide range of derivatives.

Suzuki and Heck Coupling Reactions: These palladium-catalyzed cross-coupling reactions are instrumental in introducing aryl or vinyl substituents to the coumarin scaffold, typically at positions that have been pre-functionalized with a halide or triflate. These reactions significantly expand the diversity of accessible derivatives.

Quantitative Data of 7-(Diethylamino)coumarin Derivatives

The following tables summarize the photophysical and biological activity data for a selection of 7-(diethylamino)coumarin derivatives.

Photophysical Properties

| Compound | Derivative Type | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |

| 1 | 7-(Diethylamino)coumarin-3-carboxylic acid | 0.1 M Tris (pH 9.0) | 409 | 473 | - | - | [2] |

| 2 | 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin (Coumarin 7) | Ethanol | 436 | - | 0.82 | 52500 | [3] |

| 3 | 7-(Diethylamino)-4-methylcoumarin | Various | - | - | - | - | [4] |

| 4 | 7-(Diethylamino)coumarin-3-carbaldehyde | - | - | - | - | - | [5] |

| 5 | 7-Diethylamino-4-[2-(4-aminophenyl)ethenyl]coumarin | - | - | - | - | - | [6] |

Anticancer Activity (IC₅₀ Values)

| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Reference(s) |

| 6 | Coumarin-pyrazole hybrid | HepG2 | 2.96 ± 0.25 | [7] |

| 7 | Coumarin-pyrazole hybrid | SMMC-7721 | 2.08 ± 0.32 | [7] |

| 8 | Coumarin-1,2,3-triazole hybrid | PC3 | 0.34 ± 0.04 | [7] |

| 9 | Coumarin-1,2,3-triazole hybrid | MGC803 | 0.13 ± 0.01 | [7] |

| 10 | 3-(Coumarin-3-yl)-acrolein hybrid (5d) | A549 | 0.70 ± 0.05 | [8] |

| 11 | 3-(Coumarin-3-yl)-acrolein hybrid (6e) | KB | 0.39 ± 0.07 | [8] |

| 12 | 7-Aza-coumarine-3-carboxamide (7r) | HuTu 80 | 5.5 | [9][10] |

| 13 | 7-Aza-coumarine-3-carboxamide (7h) | HuTu 80 | 2.9 | [10] |

| 14 | Coumarin-3-carboxamide (14b) | HeLa | 0.39 | [11] |

| 15 | Coumarin-3-carboxamide (14e) | HeLa | 0.75 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 7-(diethylamino)coumarin intermediates and derivatives.

Synthesis of 7-(Diethylamino)coumarin-3-carbaldehyde (Compound 4)

This synthesis is a two-step procedure starting from 4-(diethylamino)salicylaldehyde.[5]

Step 1: Synthesis of 7-(Diethylamino)coumarin

-

Reactants: 4-(diethylamino)salicylaldehyde, malonic acid, piperidine (catalyst).

-

Procedure: A mixture of 4-(diethylamino)salicylaldehyde and malonic acid in ethanol is treated with a catalytic amount of piperidine. The mixture is refluxed for several hours. After cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried.

Step 2: Vilsmeier-Haack Formylation

-

Reactants: 7-(diethylamino)coumarin, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure: To a cooled solution of DMF, POCl₃ is added dropwise while maintaining the temperature below 5°C. The resulting Vilsmeier reagent is stirred for 30 minutes. A solution of 7-(diethylamino)coumarin in DMF is then added, and the reaction mixture is heated. After completion, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution) until a precipitate forms. The solid product is collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 3-Acetyl-7-(diethylamino)coumarin

This synthesis is achieved through a Knoevenagel condensation.[12]

-

Reactants: 4-(diethylamino)-2-hydroxybenzaldehyde, ethyl acetoacetate.

-

Solvent/Catalyst System: Deep eutectic solvent (DES) such as choline chloride:urea.[12]

-

Procedure: 4-(diethylamino)-2-hydroxybenzaldehyde and ethyl acetoacetate are mixed and stirred in the deep eutectic solvent at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried.

Synthesis of 7-(Diethylamino)coumarin-3-hydrazone Derivatives

These derivatives are synthesized from the corresponding 3-formyl or 3-acetyl coumarins.[13][14]

-

Reactants: 7-(diethylamino)coumarin-3-carbaldehyde or 3-acetyl-7-(diethylamino)coumarin, and a substituted hydrazine (e.g., phenylhydrazine).

-

Procedure: The coumarin starting material is dissolved in a suitable solvent such as ethanol. A solution of the substituted hydrazine in the same solvent is added, often with a catalytic amount of acetic acid. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Signaling Pathways and Experimental Workflows

The utility of 7-(diethylamino)coumarin derivatives often lies in their ability to act as fluorescent probes, where their emission properties are modulated by a specific biological event.

General Mechanism of Coumarin-Based Fluorescent Probes

Many coumarin-based fluorescent probes operate on the principle of modulating an intramolecular charge transfer (ICT) process.[15] The 7-diethylamino group acts as a strong electron-donating group, while a substituent at the 3- or 4-position can act as an electron-withdrawing group. Upon excitation, an ICT state is formed, leading to fluorescence. The efficiency of this process, and thus the fluorescence quantum yield, is highly sensitive to the molecular structure and the local environment.

Caption: Intramolecular Charge Transfer (ICT) mechanism in 7-(diethylamino)coumarin derivatives.

Experimental Workflow for Enzyme Activity Assay

7-Hydroxycoumarin derivatives are widely used as fluorogenic substrates for various enzymes.[][17] The enzymatic reaction cleaves a masking group, releasing the highly fluorescent 7-hydroxycoumarin product.

Caption: Workflow for a fluorometric enzyme activity assay using a coumarin-based substrate.

Mechanism of a "Turn-On" Fluorescent Sensor for Metal Ions

Certain 7-(diethylamino)coumarin derivatives can be designed as "turn-on" fluorescent sensors for specific metal ions.[18][19][20] The sensor in its free state is non-fluorescent or weakly fluorescent due to a photoinduced electron transfer (PET) quenching mechanism. Upon binding to the target metal ion, the PET process is inhibited, leading to a significant increase in fluorescence intensity.

Caption: "Turn-on" fluorescence sensing of metal ions via inhibition of Photoinduced Electron Transfer (PET).

References

- 1. mdpi.com [mdpi.com]

- 2. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhotochemCAD | Coumarin 7 [photochemcad.com]

- 4. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and absorption and luminescence spectral properties of 3-formyl and 3-acetyl-7- (diethylamino) coumarin hydrazones (Journal Article) | OSTI.GOV [osti.gov]

- 14. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. soc.chim.it [soc.chim.it]

- 17. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Coumarin Derived "Turn on" Fluorescent Sensor for Selective Detection of Cadmium (II) Ion: Spectroscopic Studies and Validation of Sensing Mechanism by DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unveiling Solvent Effects: A Technical Guide to the Solvatochromism of 7-(diethylamino)coumarin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromism of 7-(diethylamino)coumarin and its analogues. These fluorescent dyes are renowned for their sensitivity to the local environment, making them valuable tools in various scientific disciplines, including drug development, materials science, and cellular imaging. This document offers a comprehensive overview of their photophysical properties, the experimental protocols to measure them, and the underlying mechanisms governing their solvent-dependent spectral shifts.

The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes.[1] This phenomenon arises from the differential solvation of the ground and excited states of the dye molecule. In the case of 7-(diethylamino)coumarin and its derivatives, the electron-donating diethylamino group and the electron-withdrawing lactone ring of the coumarin core create a significant dipole moment that changes upon photoexcitation.

The photophysical properties of these coumarin dyes, including their absorption and emission spectra, are highly dependent on solute-solvent interactions.[1] These interactions can be non-specific (dipole-dipole interactions) or specific (hydrogen bonding).[1] An increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectra, indicating a greater stabilization of the more polar excited state.[1][2] This intramolecular charge transfer (ICT) from the diethylamino group to the coumarin backbone is a key factor in their solvatochromic behavior.[3][4] In some cases, a non-emissive twisted intramolecular charge transfer (TICT) state can be formed, which can influence the fluorescence quantum yield.[3][4]

Quantitative Photophysical Data

The following tables summarize the photophysical properties of 7-(diethylamino)coumarin and some of its notable analogues in a range of solvents with varying polarities. These data are crucial for selecting the appropriate dye and solvent system for a specific application.

Table 1: Photophysical Properties of 7-(diethylamino)coumarin (C1)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| Cyclohexane | 2.02 | 374 | 425 | 3200 |

| Dioxane | 2.21 | 382 | 438 | 3100 |

| Toluene | 2.38 | 380 | 432 | 3000 |

| Benzene | 2.28 | 382 | 435 | 2900 |

| Diethyl Ether | 4.34 | 378 | 430 | 3100 |

| Chloroform | 4.81 | 390 | 455 | 3400 |

| Ethyl Acetate | 6.02 | 382 | 445 | 3500 |

| Tetrahydrofuran | 7.58 | 382 | 448 | 3600 |

| Dichloromethane | 8.93 | 390 | 460 | 3600 |

| Acetone | 20.7 | 384 | 465 | 4200 |

| Acetonitrile | 37.5 | 384 | 470 | 4500 |

| Dimethyl Sulfoxide | 46.7 | 392 | 485 | 4600 |

| Methanol | 32.7 | 386 | 480 | 4800 |

| Ethanol | 24.6 | 386 | 475 | 4600 |

| Water | 80.1 | 390 | 505 | 5400 |

Data compiled from multiple sources for illustrative purposes. Actual values may vary slightly depending on experimental conditions.

Table 2: Photophysical Properties of 7-(diethylamino)-4-methylcoumarin (Coumarin 47)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| Cyclohexane | 2.02 | 373 | 418 | 2800 |

| Toluene | 2.38 | 378 | 428 | 2900 |

| Chloroform | 4.81 | 388 | 450 | 3400 |

| Acetone | 20.7 | 382 | 460 | 4200 |

| Acetonitrile | 37.5 | 382 | 465 | 4400 |

| Methanol | 32.7 | 384 | 475 | 4800 |

| Water | 80.1 | 388 | 500 | 5400 |

Data compiled from multiple sources for illustrative purposes. Actual values may vary slightly depending on experimental conditions.

Experimental Protocols

Accurate measurement of solvatochromic properties is essential. The following provides a detailed methodology for key experiments.

Sample Preparation

-

Dye Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the coumarin dye in a high-purity solvent in which it is readily soluble (e.g., DMSO or ethanol).

-

Solvent Selection: Choose a range of solvents with varying polarities, ensuring they are of spectroscopic grade to minimize interference from impurities.

-

Working Solutions: Prepare dilute working solutions of the dye in each solvent. The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the absorption maximum.

Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of each sample in a 1 cm path length quartz cuvette.

-

Use the pure solvent as a reference.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Emission Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum, scanning a wavelength range significantly longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualization of Concepts and Workflows

Visual diagrams can aid in understanding the complex processes involved in solvatochromism.

Caption: Mechanism of positive solvatochromism in 7-(diethylamino)coumarin.

Caption: Experimental workflow for studying the solvatochromism of coumarin dyes.

Applications in Drug Development and Research

The sensitivity of 7-(diethylamino)coumarin derivatives to their local environment makes them powerful probes in various applications:

-

Membrane Fluidity and Polarity: These dyes can be used to study the microenvironment of biological membranes.

-

Protein Binding and Conformational Changes: Changes in the fluorescence of coumarin-labeled proteins can indicate binding events or conformational shifts.

-

Drug Delivery and Release: The fluorescence properties of coumarin-based drug delivery systems can be used to monitor drug release.[5]

-

Cellular Imaging: These dyes are employed as fluorescent labels for imaging cellular structures and processes.

Conclusion

7-(diethylamino)coumarin and its analogues are versatile fluorescent probes whose solvatochromic properties provide valuable insights into their local molecular environment. A thorough understanding of their photophysical behavior and the methodologies to study it is crucial for their effective application in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage the unique characteristics of these powerful molecular tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy [mdpi.com]

- 5. researchgate.net [researchgate.net]

Determining the Quantum Yield of 7-(diethylamino)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in determining the fluorescence quantum yield of 7-(diethylamino)coumarin. This coumarin derivative is a widely utilized fluorophore in various scientific and biomedical applications, making the accurate determination of its quantum yield a critical aspect of research and development.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for fluorescent probes and labels. The quantum yield is influenced by the molecular structure of the fluorophore and its surrounding environment, such as the solvent.[3][4] For 7-(diethylamino)coumarin, the strong electron-donating 7-diethylamino group generally leads to high fluorescence quantum yields.[3] However, the polarity of the solvent can significantly impact this property, often leading to a decrease in quantum yield in more polar solvents due to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[4]

Experimental Determination of Quantum Yield: The Comparative Method

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[1][5] This technique involves comparing the fluorescence properties of the sample under investigation to a well-characterized fluorescence standard with a known quantum yield.

Principle

The comparative method relies on the principle that if a solution of the sample and a solution of the reference standard have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[1] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields, after correcting for the refractive index of the solvents.

The quantum yield (Φx) of the sample can be calculated using the following equation:

Φx = Φr * (mx / mr) * (nx2 / nr2)

Where:

-

Φr is the quantum yield of the reference standard.

-

mx is the gradient of the plot of integrated fluorescence intensity versus absorbance for the sample.

-

mr is the gradient of the plot of integrated fluorescence intensity versus absorbance for the reference standard.

-

nx is the refractive index of the solvent used for the sample.

-

nr is the refractive index of the solvent used for the reference standard.[5]

Selection of a Reference Standard

The choice of an appropriate reference standard is crucial for accurate quantum yield determination. The ideal standard should have a well-documented and stable quantum yield, and its absorption and emission spectra should be in a similar range to the sample to minimize instrumental artifacts.[6] Commonly used standards include quinine sulfate and rhodamine 6G.[7][8]

| Reference Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φr) |

| Quinine Sulfate | 0.5 M H2SO4 | 350 | 450 | 0.546[6][9] |

| Rhodamine 6G | Ethanol | 528 | 551 | 0.95[8][10] |

Table 1: Common Fluorescence Quantum Yield Reference Standards. This table summarizes the key properties of two widely used reference standards for quantum yield determination.

Detailed Experimental Protocol

This section outlines a step-by-step procedure for determining the quantum yield of 7-(diethylamino)coumarin using the comparative method with quinine sulfate as the reference standard.

Materials and Instrumentation

-

7-(diethylamino)coumarin: High purity grade.

-

Quinine sulfate dihydrate: Fluorescence standard grade.

-

Ethanol: Spectroscopic grade.

-

Sulfuric acid (H2SO4): Analytical grade.

-

Volumetric flasks and pipettes: Class A.

-

UV-Vis Spectrophotometer: For absorbance measurements.

-

Spectrofluorometer: For fluorescence measurements.

-

Quartz cuvettes: 1 cm path length.

Solution Preparation

-

Reference Standard Stock Solution (Quinine Sulfate): Accurately weigh a known amount of quinine sulfate dihydrate and dissolve it in 0.5 M H2SO4 to prepare a stock solution of approximately 10-4 M.

-

Sample Stock Solution (7-(diethylamino)coumarin): Accurately weigh a known amount of 7-(diethylamino)coumarin and dissolve it in ethanol to prepare a stock solution of approximately 10-4 M.

-

Working Solutions: Prepare a series of dilutions (at least five) from both the stock solutions of the reference and the sample in their respective solvents. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[11]

Spectroscopic Measurements

-

Absorbance Spectra: Record the UV-Vis absorption spectra of all working solutions of the sample and the reference standard. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all working solutions. The excitation wavelength should be the same for both the sample and the reference. The emission spectra should be corrected for the wavelength-dependent response of the instrument.

-

Integrated Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

Data Analysis

-

Plotting: For both the sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Gradient Determination: Perform a linear regression analysis on each plot to determine the slope (gradient, m).

-

Quantum Yield Calculation: Use the calculated gradients and the known quantum yield of the reference standard in the equation provided in section 2.1 to determine the quantum yield of 7-(diethylamino)coumarin.

Quantitative Data Summary

The photophysical properties of 7-(diethylamino)coumarin are highly dependent on the solvent. The following table provides a summary of reported photophysical data for 7-(diethylamino)coumarin and related derivatives in different solvents.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

| 7-(diethylamino)coumarin | Ethanol | 436 | - | 0.82[12] |

| 7-(diethylamino)coumarin-3-carboxylic acid | Dioxane-water mixture | Varies | Varies | Varies[13] |

| 7-(diethylamino)coumarin-3-carboxylic acid | Ethylene glycol-acetonitrile mixture | Varies | Varies | Varies[13] |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | Isooctane/water/AOT reverse micelles | 420 - 431 | 449 - 459 | Varies[14] |

Table 2: Photophysical Properties of 7-(diethylamino)coumarin Derivatives. This table presents a compilation of absorption and emission maxima, along with quantum yield values for 7-(diethylamino)coumarin and its derivatives in various solvent environments.

Visualizing the Experimental Workflow and Photophysical Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental photophysical processes involved in fluorescence.

Caption: Experimental workflow for determining fluorescence quantum yield.

Caption: Simplified Jablonski diagram illustrating photophysical processes.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Quinine sulfate [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. PhotochemCAD | Coumarin 7 [photochemcad.com]

- 13. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

An In-depth Technical Guide to Intramolecular Charge Transfer (ICT) in 7-(diethylamino)coumarin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-(diethylamino)coumarin is a versatile fluorophore widely utilized in the development of fluorescent probes and sensors due to its pronounced sensitivity to the local microenvironment. This sensitivity is primarily governed by an efficient intramolecular charge transfer (ICT) process from the electron-donating diethylamino group to the electron-accepting coumarin core upon photoexcitation. This technical guide provides a comprehensive overview of the ICT phenomenon in 7-(diethylamino)coumarin, detailing its photophysical properties, the underlying mechanisms, and the profound influence of the solvent environment. This document includes a compilation of quantitative photophysical data, detailed experimental protocols for its characterization, and visual diagrams to elucidate the key processes, serving as a critical resource for researchers leveraging this fluorophore in their scientific endeavors.

The Phenomenon of Intramolecular Charge Transfer in 7-(diethylamino)coumarin

Upon absorption of a photon, 7-(diethylamino)coumarin transitions from its ground state (S₀) to an excited state. Initially, it reaches a locally excited (LE) state. However, due to the electronic push-pull nature of the molecule, a rapid intramolecular charge transfer occurs, leading to the formation of a highly polar ICT state. This charge transfer involves the movement of electron density from the diethylamino group at the 7-position to the lactone carbonyl group of the coumarin scaffold.

In polar solvents, the highly polar ICT state can be further stabilized, often leading to a twisted intramolecular charge transfer (TICT) state. The formation of the TICT state involves a rotational twisting of the diethylamino group relative to the coumarin plane. This process is often associated with a decrease in fluorescence quantum yield as the TICT state can provide a non-radiative decay pathway back to the ground state. The extent of ICT and the propensity for TICT state formation are strongly dependent on the polarity and hydrogen-bonding capabilities of the surrounding solvent.

Quantitative Photophysical Data

The photophysical properties of 7-(diethylamino)coumarin and its derivatives are exquisitely sensitive to the solvent environment. The following table summarizes key photophysical data for 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), a closely related and well-studied analog, in a range of solvents with varying polarities. This data provides a valuable reference for understanding the behavior of the parent 7-(diethylamino)coumarin.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 2.2 | 420 | 460 | 2017 |

| Butyl Acetate | 5.0 | 424 | 461 | 1893 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 422 | 469 | 2375 |

| Formamide | 111.0 | 407 | 470 | 3293 |

Data compiled from studies on 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), which serves as a representative model for the photophysical behavior of the 7-(diethylamino)coumarin core. The Stokes shift is calculated from the absorption and emission maxima.

Experimental Protocols

The investigation of ICT in 7-(diethylamino)coumarin relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and to observe the solvatochromic shifts.

Methodology:

-

Sample Preparation: Prepare a stock solution of 7-(diethylamino)coumarin in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilute solutions in various solvents of interest with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Instrumentation: Use a UV-Vis spectrophotometer to record the absorption spectra and a spectrofluorometer for the emission spectra.

-

Data Acquisition:

-

For absorption spectra, scan a wavelength range that covers the expected absorption of the coumarin dye (typically 300-500 nm).

-

For fluorescence spectra, excite the sample at its absorption maximum (λ_abs) and record the emission over a suitable wavelength range (typically 400-600 nm).

-

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs) and maximum emission (λ_em) for each solvent. Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

-

Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 7-(diethylamino)coumarin (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Sample and Standard Preparation: Prepare a series of solutions of both the 7-(diethylamino)coumarin sample and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Data Acquisition: Measure the absorbance and fluorescence spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

-

Data Analysis: The fluorescence quantum yield (Φ_F) of the sample is calculated using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of the excited state.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 7-(diethylamino)coumarin with an absorbance of approximately 0.1 at the excitation wavelength.

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a Ti:Sapphire laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).

-

Data Acquisition:

-

Excite the sample at its absorption maximum.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.

-